Cas no 1343835-50-6 (Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate)

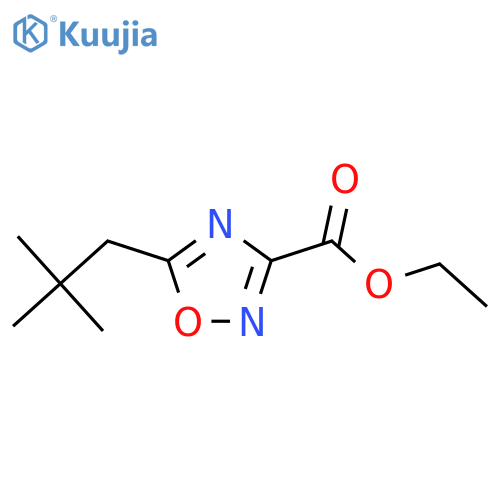

1343835-50-6 structure

商品名:Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

CAS番号:1343835-50-6

MF:C10H16N2O3

メガワット:212.245642662048

MDL:MFCD18344024

CID:5188665

PubChem ID:63379545

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

- Ethyl 5-neopentyl-1,2,4-oxadiazole-3-carboxylate

- Ethyl5-neopentyl-1,2,4-oxadiazole-3-carboxylate

- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2,2-dimethylpropyl)-, ethyl ester

- Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

-

- MDL: MFCD18344024

- インチ: 1S/C10H16N2O3/c1-5-14-9(13)8-11-7(15-12-8)6-10(2,3)4/h5-6H2,1-4H3

- InChIKey: DTOCOFULCBOYEZ-UHFFFAOYSA-N

- ほほえんだ: O1C(CC(C)(C)C)=NC(C(=O)OCC)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 225

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 65.2

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM381030-1g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-1119927-0.25g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 95% | 0.25g |

$579.0 | 2023-10-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD514574-1g |

Ethyl 5-neopentyl-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 97% | 1g |

¥3010.0 | 2023-04-03 | |

| Fluorochem | 097252-1g |

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 1g |

£655.00 | 2023-04-18 | ||

| Enamine | EN300-1119927-2.5g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 95% | 2.5g |

$1230.0 | 2023-10-27 | |

| Enamine | EN300-1119927-10.0g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 10g |

$4052.0 | 2023-06-09 | ||

| Enamine | EN300-1119927-0.05g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 95% | 0.05g |

$528.0 | 2023-10-27 | |

| Enamine | EN300-1119927-1g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 95% | 1g |

$628.0 | 2023-10-27 | |

| Enamine | EN300-1119927-0.1g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 95% | 0.1g |

$553.0 | 2023-10-27 | |

| Enamine | EN300-1119927-0.5g |

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |

1343835-50-6 | 95% | 0.5g |

$603.0 | 2023-10-27 |

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1343835-50-6 (Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬